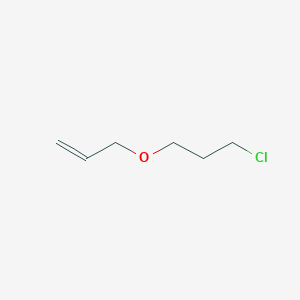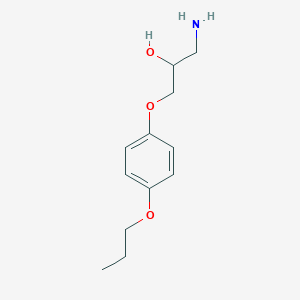
3-(3-Chloropropoxy)prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound serves as a crucial raw material in organic synthesis. It finds applications in the synthesis of pesticides, as an intermediate for N,N-dimethylpropenamine, and as a building block for pyrethroids. Additionally, it plays a role in the production of acryl ketones and is essential in the fields of medicine, synthetic resin, coatings, and perfumes.
3-Chloroprop-1-ene: is a colorless, flammable liquid with a corrosive and irritating odor. Its relative density at 20°C is 0.9382, and it freezes at -134.5°C. The boiling point is 45°C, and the refractive index is 1.4160.
Preparation Methods
Industrial Production: Allyl chloride is industrially produced via the chlorination of propylene. The reaction occurs at elevated temperatures (around 300°C) and in the presence of a catalyst (usually iron or aluminum chloride). The overall process involves the substitution of a hydrogen atom in propylene with a chlorine atom.
Laboratory Synthesis: In the laboratory, allyl chloride can be prepared by reacting propylene with hydrogen chloride (HCl) in the presence of a Lewis acid catalyst (such as AlCl₃).
Chemical Reactions Analysis
Reactivity: Allyl chloride is highly reactive due to the presence of the allylic carbon-carbon double bond. It undergoes various reactions, including
Common Reagents and Conditions: Reactions involving allyl chloride often use Lewis acids (such as AlCl₃) or bases (such as NaOH) as catalysts. Temperature and solvent choice play critical roles.
Major Products: The major products depend on the specific reaction conditions. For example, hydrolysis yields allyl alcohol, while substitution reactions lead to various derivatives.
Scientific Research Applications
Chemistry: Allyl chloride serves as a versatile building block in organic synthesis, contributing to the creation of complex molecules.
Biology and Medicine: Researchers study its reactivity and biological effects. It can be used as a precursor for radiolabeled compounds in positron emission tomography (PET) imaging.
Industry: Its applications extend to the production of polymers, resins, and specialty chemicals.
Mechanism of Action
- Allyl chloride’s mechanism of action primarily involves its electrophilic nature. It can react with nucleophiles (such as proteins or DNA) through the allylic carbon, leading to covalent modifications. These interactions may affect cellular processes or cause toxicity.
Comparison with Similar Compounds
Similar Compounds: Other halogenated propenes, such as 1-chloropropene and 2-chloropropene, share similarities with allyl chloride.
Uniqueness: Allyl chloride’s allylic double bond and reactivity distinguish it from other halogenated propenes.
Properties
CAS No. |
318958-15-5 |
|---|---|
Molecular Formula |
C6H11ClO |
Molecular Weight |
134.60 g/mol |
IUPAC Name |
1-chloro-3-prop-2-enoxypropane |
InChI |
InChI=1S/C6H11ClO/c1-2-5-8-6-3-4-7/h2H,1,3-6H2 |
InChI Key |
AWADEBMABXRMTM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-fluorophenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione](/img/structure/B12126032.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12126042.png)
![2-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12126058.png)
![2-Benzofurancarboxamide, N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-3-[(2-methylphenoxy)methyl]-](/img/structure/B12126061.png)
![Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate](/img/structure/B12126065.png)
![2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-ethoxyphenyl)acetamide](/img/structure/B12126083.png)
![2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12126087.png)
![3-[(3-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12126093.png)



![(5Z)-5-(3-bromobenzylidene)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12126113.png)

